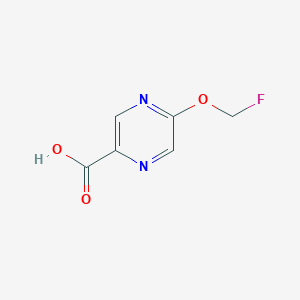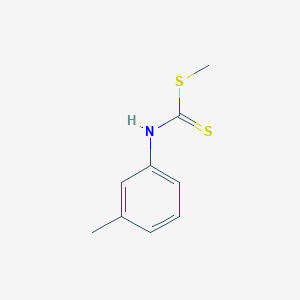![molecular formula C6H5ClN4 B2969696 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1080467-50-0](/img/structure/B2969696.png)
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 5-position and an amino group at the 4-position. Its structural features make it a valuable scaffold for the development of various therapeutic agents, particularly kinase inhibitors.
Mécanisme D'action
Target of Action
Related compounds have been found to inhibitReceptor-interacting protein kinase 1 (RIPK1) and Janus kinase (JAK) . These kinases play crucial roles in various cellular processes, including cell proliferation, survival, and immune response .
Mode of Action
It’s known that related compounds can potently inhibit their target kinases . This inhibition likely occurs through competitive binding to the ATP-binding site of the kinase, preventing the phosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
This pathway is involved in cell division, death, and tumor formation processes . Disruption of this pathway can lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It’s worth noting that related compounds have been found to have a clogp value less than 4 and a molecular weight less than 400 , which are favorable properties for drug-likeness and bioavailability .
Result of Action
Related compounds have been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a six-membered bislactam ring . Another method involves the chlorination of carbonyl compounds using phosphorus oxychloride to obtain a dichloro pyrimidine ring, which is then oxidized to introduce an aldehyde group .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and robustness. This method involves the use of chlorine atoms in specific positions and trichloromethyl groups, which are introduced using microwave techniques . The process is operationally simple and practical, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorus Oxychloride: For chlorination reactions.
Potassium Osmate Hydrate and Sodium Periodate: For oxidation reactions to introduce aldehyde groups.
Palladium Catalysts: For Suzuki coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceutical compounds .
Applications De Recherche Scientifique
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the chlorine substitution at the 5-position.
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine:
Uniqueness
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity to kinase enzymes and improves its pharmacological properties. This makes it a valuable compound for developing targeted therapies with high specificity and efficacy .
Propriétés
IUPAC Name |
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJSVOKDKVAEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2969613.png)

![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B2969616.png)



![5-ethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide](/img/structure/B2969624.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969626.png)
![5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2969627.png)

![4-[(3S)-piperidin-3-ylmethyl]morpholine](/img/structure/B2969630.png)



